molecular formula C18H18O5 B027178 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 108132-05-4

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B027178
M. Wt: 314.3 g/mol
InChI Key: UTPDEDVSUZRNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory, antioxidant, and anticancer properties. Curcumin is widely studied in the scientific community for its potential therapeutic applications.

Mechanism Of Action

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exerts its biological effects through various mechanisms, including the modulation of signaling pathways, the inhibition of enzymes, and the regulation of gene expression. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.

Biochemical And Physiological Effects

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the modulation of oxidative stress, and the regulation of cell proliferation and apoptosis. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.

Advantages And Limitations For Lab Experiments

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several advantages for laboratory experiments, including its low toxicity and availability. However, curcumin has poor solubility in water, which can limit its use in some experiments. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of curcumin, including the development of more efficient synthesis methods, the improvement of curcumin's bioavailability, and the identification of new therapeutic applications. The use of curcumin in combination with other drugs or therapies is also an area of interest for future research. Additionally, the study of curcumin's effects on gut microbiota and its potential role in the prevention of gastrointestinal diseases is an emerging area of research.

Synthesis Methods

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized in the laboratory using various methods, including the Claisen-Schmidt condensation and the Wittig reaction. The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.

properties

CAS RN

108132-05-4

Product Name

1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11,19H,1-3H3

InChI Key

UTPDEDVSUZRNQN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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